molecular formula C9H17NO2 B1601659 (S)-2-(Cyclohexylamino)propanoic acid CAS No. 82017-30-9

(S)-2-(Cyclohexylamino)propanoic acid

Cat. No.: B1601659
CAS No.: 82017-30-9
M. Wt: 171.24 g/mol
InChI Key: BVAUMRCGVHUWOZ-ZETCQYMHSA-N
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Description

(S)-2-(Cyclohexylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylamino group attached to the alpha carbon of propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Cyclohexylamino)propanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor. One common method is the alkylation of cyclohexylamine using a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, this compound can be produced through the hydrogenation of aniline using cobalt- or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then reacted with a propanoic acid derivative to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cyclohexylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

(S)-2-(Cyclohexylamino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Cyclohexylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Cyclohexylamino)propanoic acid is unique due to its specific combination of a cyclohexylamino group and a propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-(cyclohexylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAUMRCGVHUWOZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475617
Record name Cyclohexylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82017-30-9
Record name Cyclohexylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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